

Application Notes and Protocols for Sample Extraction with Tetracosane-d50 Surrogate

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Compound of Interest

Compound Name: Tetracosane-d50

Cat. No.: B106040

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These application notes provide detailed methodologies for the extraction and quantification of aliphatic hydrocarbons and Total Petroleum Hydrocarbons (TPH) in environmental matrices, utilizing **Tetracosane-d50** as a surrogate standard. The protocols are designed for optimal recovery and accurate quantification using Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID).

Introduction

Tetracosane-d50, a deuterated form of the C24 n-alkane, serves as an excellent surrogate standard for the analysis of hydrocarbons in environmental samples. Its chemical and physical properties closely mimic those of many target analytes, ensuring that its behavior throughout the extraction, cleanup, and analysis process is representative of the compounds of interest. The mass difference between **Tetracosane-d50** and its non-deuterated counterparts allows for precise quantification and correction for procedural losses.

Data Presentation

Surrogate Recovery of Tetracosane-d50

The recovery of the surrogate standard is a critical measure of method performance, indicating the efficiency of the extraction and cleanup process for each individual sample. Acceptable recovery limits are typically established by regulatory bodies or internal laboratory quality control procedures.^{[1][2]}

Matrix	Extraction Method	Cleanup Method	Average Recovery (%)	Acceptance Criteria (%)
Sandy Soil	Soxhlet	Florisil	92	70-130
Clay Soil	ASE	Florisil	88	70-130
River Water	LLE	None	95	75-125
Industrial Wastewater	LLE	Florisil	85	75-125

Comparison of Extraction Methods: Soxhlet vs. Accelerated Solvent Extraction (ASE)

The choice of extraction method can significantly impact analyte recovery, sample throughput, and solvent consumption. Below is a comparison of Soxhlet and Accelerated Solvent Extraction (ASE) for the recovery of Total Petroleum Hydrocarbons (TPH) from a certified reference soil material.[\[1\]](#)[\[3\]](#)[\[4\]](#)

Parameter	Soxhlet Extraction	Accelerated Solvent Extraction (ASE)
Certified TPH Value (mg/kg)	1500 ± 150	1500 ± 150
Measured TPH (mg/kg, n=5)	1420	1480
Recovery (%)	94.7	98.7
Relative Standard Deviation (%RSD)	8.2	4.5
Tetracosane-d50 Recovery (%)	89	95
Solvent Volume per Sample (mL)	300	40
Extraction Time per Sample (hours)	18	0.5

Typical GC-MS Calibration Curve for n-Alkanes

A calibration curve is essential for the accurate quantification of target analytes. The following table represents a typical five-point calibration for a range of n-alkanes using **Tetracosane-d50** as the internal standard.

Analyte	Concentration (µg/mL)	Response Factor (Analyte Area / IS Area)
n-Dodecane (C12)	1.0	0.85
	5.0	
	10.0	
	25.0	
	50.0	
	Correlation Coefficient (R ²)	
n-Octadecane (C18)	1.0	0.92
	5.0	
	10.0	
	25.0	
	50.0	
	Correlation Coefficient (R ²)	
n-Tetracosane (C24)	1.0	1.00
	5.0	
	10.0	
	25.0	
	50.0	
	Correlation Coefficient (R ²)	

Impact of Florisil Cleanup on Analyte and Surrogate Recovery

Florisil cleanup is a common technique to remove polar interferences from sample extracts, which can otherwise interfere with GC analysis.[2][5][6] The following data illustrates the effect of Florisil cleanup on the recovery of representative n-alkanes and the **Tetracosane-d50** surrogate from a complex soil matrix.

Compound	Recovery Before Florisil (%)	Recovery After Florisil (%)
n-Dodecane (C12)	98	95
n-Octadecane (C18)	99	97
n-Tetracosane (C24)	101	98
Tetracosane-d50 (Surrogate)	95	93

Experimental Protocols

Sample Preparation and Surrogate Spiking

- **Soil/Sediment Samples:** Homogenize the sample thoroughly. Weigh approximately 10-20 g of the sample into an extraction thimble or cell. If the sample is wet, mix it with an equivalent amount of anhydrous sodium sulfate until a free-flowing mixture is obtained.
- **Water Samples:** For liquid-liquid extraction (LLE), measure 1 L of the unfiltered sample into a separatory funnel.
- **Surrogate Spiking:** Accurately spike each sample with a known amount of **Tetracosane-d50** solution in a non-interfering solvent (e.g., hexane) to achieve a final concentration in the extract that is within the calibration range of the instrument.

Extraction Procedures

- Place the prepared sample thimble into a Soxhlet extractor.
- Add 300 mL of a 1:1 (v/v) mixture of acetone and n-hexane to a round-bottom flask.

- Assemble the Soxhlet apparatus and extract the sample for 16-24 hours at a rate of 4-6 cycles per hour.
- After extraction, allow the apparatus to cool and concentrate the extract to approximately 5 mL using a rotary evaporator.
- Pack an ASE cell with the prepared sample.
- Place the cell in the ASE system.
- Extract the sample with n-hexane at 100 °C and 1500 psi.
- Perform two static extraction cycles of 10 minutes each.
- Collect the extract in a collection vial.

Florisil Cleanup (for complex matrices)

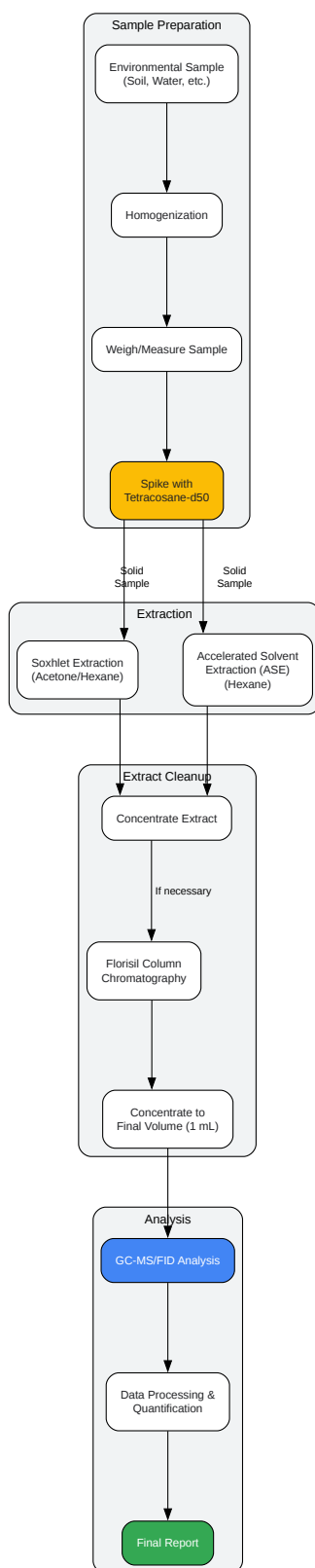
- Prepare a chromatography column by packing it with 10 g of activated Florisil, topped with 1-2 cm of anhydrous sodium sulfate.
- Pre-elute the column with 50 mL of n-hexane.
- Quantitatively transfer the concentrated sample extract onto the column.
- Elute the aliphatic hydrocarbon fraction with 100 mL of n-hexane.
- Collect the eluate and concentrate it to a final volume of 1 mL for GC analysis.

GC-MS/FID Analysis

- Instrument Conditions:
 - Gas Chromatograph (GC):
 - Column: DB-5ms (30 m x 0.25 mm ID, 0.25 μ m film thickness) or equivalent.
 - Inlet: Split/splitless, operated in splitless mode.

- Oven Program: 40°C (hold 2 min), ramp to 320°C at 10°C/min, hold for 10 min.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Mass Spectrometer (MS) (for confirmation and selective quantification):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Scan Range: m/z 50-550.
 - Selected Ion Monitoring (SIM): Monitor characteristic ions for target analytes and m/z 388.96 for **Tetracosane-d50**.
- Flame Ionization Detector (FID) (for TPH quantification):
 - Temperature: 330°C.
- Calibration: Prepare a series of calibration standards containing the target n-alkanes at various concentrations. Spike each calibration standard with the same amount of **Tetracosane-d50** surrogate as used for the samples.
- Sample Analysis: Inject 1 µL of the final extract into the GC-MS or GC-FID system.
- Quantification: Identify the n-alkanes based on their retention times and mass spectra (if using MS). Calculate the concentration of each analyte using the internal standard calibration method, based on the ratio of the analyte peak area to the **Tetracosane-d50** peak area.

Mandatory Visualization



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Caption: Experimental workflow for hydrocarbon analysis using **Tetracosane-d50** surrogate.

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